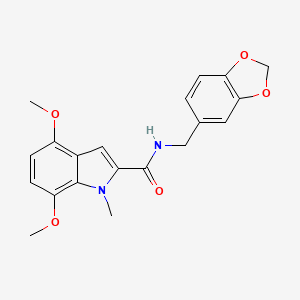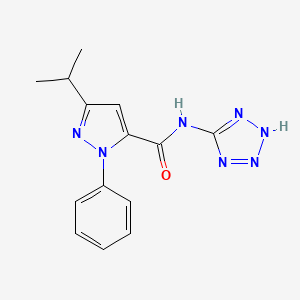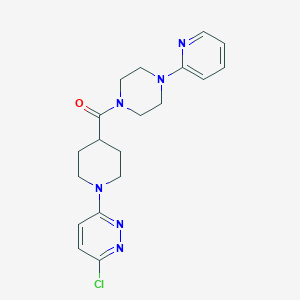![molecular formula C20H26N4O6 B10999517 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10999517.png)
2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, an imidazolidinone ring, and a morpholinopropyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with glyoxal or a similar aldehyde.
Coupling Reactions: The benzodioxole and imidazolidinone intermediates are then coupled using a suitable linker, such as an acyl chloride or an ester, under basic conditions.
Introduction of the Morpholinopropyl Group: The final step involves the reaction of the coupled intermediate with morpholine and a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidines.
Substitution: The morpholinopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolidines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential use as a drug candidate for various therapeutic applications, including anticancer and antiviral research.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the target protein, while the imidazolidinone ring and morpholinopropyl group may form hydrogen bonds and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide is unique due to its combination of a benzodioxole moiety, an imidazolidinone ring, and a morpholinopropyl group
Properties
Molecular Formula |
C20H26N4O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C20H26N4O6/c25-18(21-4-1-5-23-6-8-28-9-7-23)11-15-19(26)24(20(27)22-15)12-14-2-3-16-17(10-14)30-13-29-16/h2-3,10,15H,1,4-9,11-13H2,(H,21,25)(H,22,27) |
InChI Key |
DYSYHXFDSKVAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10999443.png)

![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-isoleucinamide](/img/structure/B10999461.png)
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(1H-indol-5-YL)propanamide](/img/structure/B10999467.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10999471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999472.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10999479.png)

![3-(2-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10999487.png)
![N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999488.png)
![2'-cyclopentyl-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10999489.png)
![methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10999496.png)

![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B10999507.png)
